4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C9H9ClN4/c1-14-6-7(5-12-14)9-11-3-2-8(4-10)13-9/h2-3,5-6H,4H2,1H3 |
InChI Key |
SFPLQSYJFTUTKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
Mechanistic Insights and Process Optimization
Chlorination Mechanism: The conversion of hydroxy groups to chloro substituents proceeds via activation by POCl₃, generating a good leaving group that is displaced by chloride ions. The presence of amines helps to scavenge HCl and stabilize intermediates.
Nucleophilic Substitution: The electron-deficient pyrimidine ring facilitates SNAr reactions. The methylsulfonyl group is an excellent leaving group, allowing smooth substitution by the pyrazolyl amine nucleophile.
Chloromethylation: Typically involves electrophilic substitution using chloromethyl ethers or chloromethyl halides, often under basic conditions to avoid side reactions.
DFT Calculations: Computational studies have been used to understand the reactivity and selectivity of substitution reactions, aiding in the design of improved synthetic routes.
Industrial Scale Considerations
Continuous Flow Reactors: Enhance heat and mass transfer, improving reaction control and safety during chlorination and substitution steps.
Solvent Recovery and Reuse: Distillation techniques allow recovery of POCl₃ and organic solvents, reducing waste and cost.
Purification: Use of selective solvents (e.g., ethyl acetate) to separate amine hydrochloride salts from the chloropyrimidine product improves purity and yield.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is an organic compound with a pyrimidine ring, a chloromethyl group, and a 1-methylpyrazole substituent; its molecular formula is C9H9ClN4, and it has a molecular weight of approximately 208.65 g/mol. This compound is a building block in synthesizing biologically active molecules and has potential applications in medicinal chemistry.
Potential Applications in Medicinal Chemistry
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is significant as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structure makes it a scaffold for developing new drugs, particularly those aimed at inhibiting specific biological pathways associated with cancer and inflammation.
Studies and Assays
Studies on the interaction of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine with biological targets have shown its potential as an inhibitor for certain enzymes and receptors. These studies assess binding affinities and biological activities through assays, providing insights into its mechanism of action and therapeutic potential.
Structural Variations and Activities
Structural similarities exist between 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine and other compounds, and variations in their structures can lead to differences in reactivity and biological activity.
Examples of compounds with structural similarities :
- 4-(Methyl)-2-(1-methylpyrazol-4-yl)pyrimidine Methyl replaces chloromethyl, generally less reactive but retains biological activity.
- 2-(1-Methylpyrazol-4-yl)pyrimidin-4(3H)-one Lacks chloromethyl; contains a carbonyl group for increased stability and a different reactivity profile.
- 5-Chloro-2-(1-methylpyrazol-4-yl)pyrimidine Chlorine is at position 5 instead of position 4, which results in altered binding characteristics that affect potency.
Pyrazolo[1,5-a]pyrimidine Derivatives
A study on pyrazolo[1,5-a]pyrimidine derivatives showed that compound 9c, which has a 1-methyaminopropyl moiety, has anti-RSV activity . Further modification of 9c's benzene ring led to compound 14f, a potent RSV F protein inhibitor . Modification at the 7-position of pyrazolo[1,5-a]pyrimidine may improve the biological properties of anti-RSV agents .
Pyrazol-4-yl-pyridine Derivatives
Structure–activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of compound 12, a subtype-selective positive allosteric modulator (PAM) . Pyrazol-4-yl-pyridine compounds can directly activate the M4 from the allosteric site .
Thienopyrimidine Class of Compounds
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- 4-(Hydroxymethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- 4-(Methylthio)-2-(1-methylpyrazol-4-yl)pyrimidine
Uniqueness
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Biological Activity
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a methylpyrazole moiety attached to a pyrimidine ring. Its structural formula can be represented as follows:
The presence of the chloromethyl group enhances its reactivity, making it a versatile scaffold for further derivatization.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine derivatives. The compound has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation.
- Mechanism of Action : The compound exhibits its anticancer effects through inhibition of cyclin-dependent kinases (CDKs) and Src family kinases, which are crucial for cell cycle regulation and cancer progression .
- Efficacy : In vitro assays demonstrated that modifications to the compound can enhance its potency against different cancer types, indicating a structure-activity relationship (SAR) that could be exploited for drug development .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have reported its effectiveness against both bacterial and fungal strains.
- Antibacterial Effects : Derivatives of this compound have shown significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
- Antifungal Activity : Similar compounds in the pyrazolo-pyrimidine class have exhibited antifungal properties, making them potential candidates for treating fungal infections .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine, particularly concerning muscarinic acetylcholine receptors (mAChRs).
- M4 Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) at the M4 mAChR, which is implicated in cognitive functions and neurodegenerative diseases. This property suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
- Behavioral Studies : Animal studies have indicated that compounds with similar structures can influence behaviors associated with neurocognitive disorders, providing a basis for further research in this area .
Case Studies
Q & A
Q. Table 1: Key Reaction Parameters for Chloromethylation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Reagent | SOCl₂ (1.1 eq) | |
| Temperature | 0–25°C | |
| Catalyst | AlCl₃ (for aromatic systems) |
What advanced techniques validate the structural geometry of 4-(chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine?
- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between pyrimidine and pyrazole rings (e.g., ~64°), critical for understanding steric interactions .
- NMR Spectroscopy : ¹H NMR detects the chloromethyl proton (δ ~4.5–5.0 ppm) and pyrazole methyl group (δ ~3.9 ppm). ¹³C NMR confirms quaternary carbons in the pyrimidine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 209.63 g/mol for related compounds) .
How can researchers design assays to evaluate this compound’s kinase inhibition potential?
- Enzyme Activity Assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive ELISA kits. Measure IC₅₀ values via fluorescence polarization .
- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with controls like imatinib .
- Structural Insights : Docking studies guided by crystallographic data predict binding modes to kinase active sites .
Note : Contradictory bioactivity data may arise from impurities. Validate purity via HPLC (≥95%) and control for metabolic stability .
What methodologies resolve discrepancies in reported biological activities?
- Purity Analysis : Use HPLC with C18 columns (acetonitrile/water gradients) to detect byproducts .
- Isosteric Replacement : Replace the chloromethyl group with a trifluoromethyl group to assess metabolic stability .
- Solubility Optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in aqueous assays .
How can the pyrimidine core be functionalized to explore structure-activity relationships (SAR)?
- Mannich Reactions : Introduce morpholine or piperazine groups at the chloromethyl position to enhance solubility (e.g., reflux with formaldehyde and amines) .
- Cross-Coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the pyrimidine ring using Pd catalysts .
- Prodrug Strategies : Convert the chloromethyl group to a hydrolyzable ester for improved bioavailability .
What experimental precautions ensure stability during storage and handling?
- Moisture Sensitivity : Store under anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis of the chloromethyl group .
- Temperature : Keep at −20°C for long-term stability .
- Light Exposure : Protect from UV light to avoid photodegradation .
How do computational models predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
